6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile
Overview
Description
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Protocols and Structural Analysis : The compound is used in various synthesis protocols, demonstrating structural differences compared to related pyridines. For instance, a study on the synthesis and spectroscopic analysis of a closely related pyridine derivative highlighted its unique structural features and interactions, such as hydrogen bonds and solvent effects on absorption spectra (Tranfić et al., 2011).
Applications in Synthesizing Heterocycles
- Building Block for Trifluoromethylated N-Heterocycles : It serves as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles, as detailed in a study about the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile (Channapur et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Derivatives of this compound, such as pyrazolopyridine derivatives, have been studied for their potential as corrosion inhibitors for metals in acidic environments (Dandia et al., 2013).
Optical and Electronic Properties
- Optical and Electronic Applications : The derivatives of this compound have been explored for their optical and diode characteristics, offering insights into their potential for electronic applications (Zedan et al., 2020).
Inhibitory and Catalytic Effects
- Xanthine Oxidoreductase Inhibition : A derivative, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been identified as a potent inhibitor of bovine milk xanthine oxidoreductase, displaying both structure- and mechanism-based inhibition (Matsumoto et al., 2011).
Photopolymerization Processes
- Monitoring Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives are utilized as fluorescent molecular sensors for monitoring different photopolymerization processes, showing high sensitivity and efficiency (Ortyl et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the specific derivative and its intended use.
Mode of Action
Tfmps are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence how the compound interacts with its targets.
Biochemical Pathways
Tfmps are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The presence of the trifluoromethyl group in tfmps can influence the pharmacokinetic properties of the compound, potentially enhancing its stability and bioavailability .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have potent biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile. It’s worth noting that the stability and environmentally benign nature of organoboron reagents used in SM coupling reactions contribute to the broad application of this process .
Biochemical Analysis
Biochemical Properties
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s impact on metabolic pathways is an area of active research, with ongoing studies aimed at elucidating its precise metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity, as it may interact with different biomolecules depending on its subcellular distribution.
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)3-7(4-12)13-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHIYGBFIXLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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